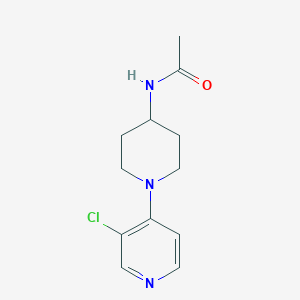
N-(1-(3-氯吡啶-4-基)哌啶-4-基)乙酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, commonly known as CPAA, is a chemical compound that has gained attention in the scientific community for its potential applications in various fields. CPAA has been synthesized using different methods, and its mechanism of action has been studied extensively. In
科学研究应用
Medicinal Chemistry and Drug Development
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, also known as chlorantraniliprole , has been investigated for its potential as an insecticide. It belongs to the class of anthranilic diamides and acts on the ryanodine receptor in insect muscles, disrupting calcium release and leading to paralysis. Researchers have explored its efficacy against various pests, including lepidopteran larvae, beetles, and other agricultural pests . Additionally, its unique mode of action makes it a valuable candidate for integrated pest management strategies.
Antitubercular Agents
In a study seeking potent antitubercular agents, compound N-(4-(trifluoromethyl)phenyl)pyrazine-2-carboxamide (A) exhibited promising activity, with a minimum inhibitory concentration (MIC) of ≤ 2 μg/L. This compound, along with N-(2-bromo-3-methylphenyl)pyrazine-2-carboxamide (B) and N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide ©, demonstrated four times higher activity than the standard drug pyrazinamide (PZA) . Further exploration of chlorantraniliprole derivatives may yield novel antitubercular agents.
Biological Evaluation and Drug Design
Researchers have investigated the piperidine moiety, which is present in N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide, for its biological activity. Synthetic and natural piperidines have been studied for their potential as drug candidates. Understanding the structure-activity relationships of piperidine-containing compounds can guide drug design and optimization .
作用机制
Target of Action
N-(1-(3-chloropyridin-4-yl)piperidin-4-yl)acetamide is a novel compound that has been designed and synthesized for potential treatment of HIV . The primary target of this compound is the chemokine receptor CCR5 , which belongs to the seven transmembrane G-protein coupled receptor family . CCR5 has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
The compound interacts with the CCR5 receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the compound, which is a common feature of most CCR5 antagonists . The compound also contains two or more lipophilic groups, which further enhance its interaction with the CCR5 receptor .
Biochemical Pathways
The interaction of the compound with the CCR5 receptor affects the process of HIV-1 entry into cells . By blocking the CCR5 receptor, the compound prevents HIV-1 from infecting cells . This can slow the progression of HIV-1 infection and improve response to treatment .
Pharmacokinetics
The compound has been obtained via an efficient synthetic route in excellent yields and has been characterized by 1 h nmr, 13 c nmr, ms, and elemental analysis .
Result of Action
The result of the compound’s action is a reduction in the ability of HIV-1 to infect cells . This is achieved by blocking the CCR5 receptor, which is essential for HIV-1 entry into cells . The compound’s action can therefore slow the progression of HIV-1 infection and improve response to treatment .
属性
IUPAC Name |
N-[1-(3-chloropyridin-4-yl)piperidin-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16ClN3O/c1-9(17)15-10-3-6-16(7-4-10)12-2-5-14-8-11(12)13/h2,5,8,10H,3-4,6-7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VHCOMTXKVOQFIA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCN(CC1)C2=C(C=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

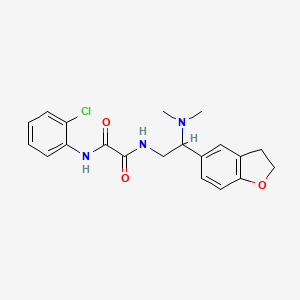
![1-[(4-nitro-1H-pyrazol-1-yl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B2424289.png)

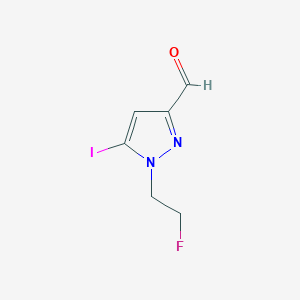
![2-(3'-(4-chlorophenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2424295.png)
![Ethyl 3-imino-3-{[(methoxycarbonyl)amino]amino}propanoate](/img/structure/B2424296.png)

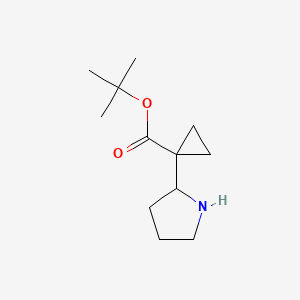
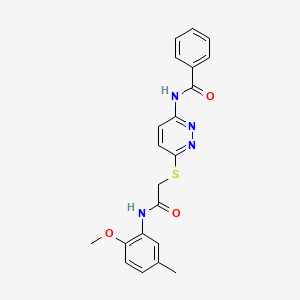
![N-(4-fluorophenyl)-2-(4-methoxybenzamido)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2424304.png)
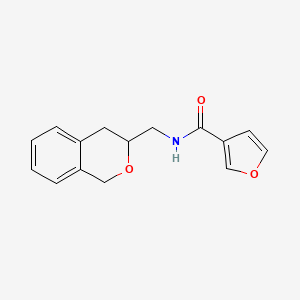
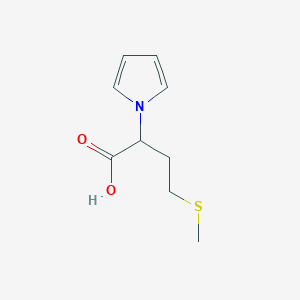
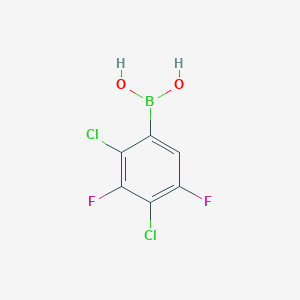
![2-(Benzylsulfanyl)-4-morpholinothieno[3,2-d]pyrimidine](/img/structure/B2424310.png)